7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
Description
7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines
Properties
Molecular Formula |
C14H14N4O4 |
|---|---|
Molecular Weight |
302.29 g/mol |
IUPAC Name |
7-(2,5-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C14H14N4O4/c1-21-8-3-4-12(22-2)9(5-8)11-6-10(13(19)20)17-14-15-7-16-18(11)14/h3-7,11H,1-2H3,(H,19,20)(H,15,16,17) |
InChI Key |
KMEGANCNTUDJBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate then undergoes cyclization with a suitable nitrile, such as ethyl cyanoacetate, in the presence of a base like sodium ethoxide to yield the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
The compound 7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a member of the triazolo-pyrimidine family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article delves into the diverse applications of this compound, supported by research findings and case studies.
Chemical Properties and Structure
The compound features a triazolo-pyrimidine core, which is significant for its biological activity. The presence of the dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets. The carboxylic acid functional group is also crucial for solubility and reactivity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of triazolo-pyrimidine derivatives. For instance, compounds based on this scaffold have shown promising activity against HIV-1 by inhibiting RNase H, an essential enzyme for viral replication. The IC50 values of certain derivatives indicate strong inhibitory effects, making them potential candidates for antiviral drug development .
Anticancer Properties
Triazolo-pyrimidines have been explored as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. Case studies demonstrate that derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .
Fluorescent Probes
The optical properties of triazolo-pyrimidines make them suitable for use as fluorescent probes in biological imaging. These compounds can serve as lipid droplet markers in live-cell imaging studies, providing insights into cellular metabolism and disease states .
Photonic Materials
Triazolo-pyrimidine derivatives have been investigated for their potential as photonic materials due to their unique electronic properties. The incorporation of these compounds into polymer matrices has been shown to enhance light-emitting efficiencies, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Sensor Development
The chemical reactivity of the carboxylic acid group in triazolo-pyrimidines allows for the development of sensors capable of detecting specific ions or small molecules. Studies have demonstrated that modifications to the triazolo-pyrimidine structure can lead to enhanced selectivity and sensitivity in sensor applications .
Comparative Analysis of Related Compounds
Case Study 1: Antiviral Efficacy
In a study examining a series of triazolo-pyrimidine derivatives, researchers found that specific modifications to the phenyl ring significantly increased antiviral activity against HIV-1. The most potent compound exhibited an IC50 value below 0.5 µM, demonstrating its potential as a lead compound for further development.
Case Study 2: Cancer Cell Imaging
Another study utilized a fluorescent derivative of the triazolo-pyrimidine scaffold to visualize lipid droplets in HeLa cells. The compound's fluorescence allowed researchers to track metabolic changes associated with cancer progression over time.
Mechanism of Action
The mechanism of action of 7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound shares a similar triazolopyrimidine core but differs in its substituents.
5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with different substituents on the triazolopyrimidine ring.
Uniqueness
7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multicomponent reactions of 5-amino-3-methylthio-1,2,4-triazole with aromatic aldehydes and pyruvic acid. The reaction conditions can significantly influence the structure of the final product. For instance, conventional heating leads to the formation of dihydropyrimidine derivatives, while ultrasonic activation can yield tetrahydrotriazolopyrimidine derivatives .
Biological Activities
The biological activities of 7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid include:
1. Anticancer Activity
Research indicates that derivatives of triazolo-pyrimidines exhibit notable cytotoxic effects against various cancer cell lines. For example, compounds structurally related to this class have shown significant activity against human breast cancer (MCF-7) and liver cancer (Bel-7402) cell lines .
2. Anti-inflammatory Effects
Compounds containing the triazole moiety have been linked to anti-inflammatory properties. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in RAW264.7 cells .
3. Antimicrobial Properties
The antimicrobial potential of triazole derivatives has been well-documented. The presence of the triazole ring enhances the activity against various bacterial and fungal strains. This property is crucial for developing new antibiotics amid rising resistance issues .
Structure-Activity Relationship (SAR)
The SAR of 7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is influenced by various substituents on the aromatic ring and the triazole-pyrimidine core. The introduction of electron-donating groups (like methoxy) tends to enhance biological activity by improving solubility and interaction with biological targets.
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups | Increase solubility and potency |
| Halogen substitutions | Alter lipophilicity and target affinity |
| Alkyl groups | Influence metabolic stability |
Case Studies
Several studies have explored the biological efficacy of compounds related to 7-(2,5-Dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid:
- Cytotoxicity Studies : One study demonstrated that a related compound showed IC50 values in the low micromolar range against MCF-7 cells, indicating significant anticancer potential .
- Anti-inflammatory Mechanisms : Another investigation revealed that this class of compounds could significantly reduce levels of TNF-alpha and IL-6 in vitro, showcasing their potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
